1,2'-bis(1H-benzimidazole)-2-thiol

Description

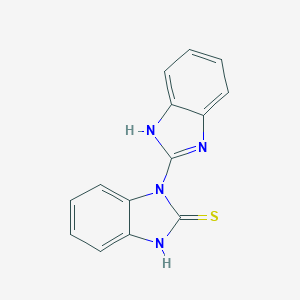

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10N4S |

|---|---|

Molecular Weight |

266.32 g/mol |

IUPAC Name |

3-(1H-benzimidazol-2-yl)-1H-benzimidazole-2-thione |

InChI |

InChI=1S/C14H10N4S/c19-14-17-11-7-3-4-8-12(11)18(14)13-15-9-5-1-2-6-10(9)16-13/h1-8H,(H,15,16)(H,17,19) |

InChI Key |

NMBPCOFHJSUBLX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)N3C4=CC=CC=C4NC3=S |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)N3C4=CC=CC=C4NC3=S |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,2'-Bis(1H-benzimidazole)-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the synthesis, characterization, and potential biological significance of 1,2'-bis(1H-benzimidazole)-2-thiol. While this specific compound is not extensively reported in the literature, this document extrapolates from established synthetic methodologies and characterization data for closely related bis(benzimidazole) and 2-mercaptobenzimidazole derivatives to propose a viable synthetic route and expected analytical data. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development interested in the exploration of novel benzimidazole-based compounds.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, antiviral, anthelmintic, anti-inflammatory, and anticancer properties.[1][2][3] The fusion of a benzene ring with an imidazole ring confers a unique structural scaffold that can interact with various biological targets. Bis(benzimidazole) derivatives, which feature two interconnected benzimidazole moieties, have also shown significant potential as bioactive agents, with some exhibiting potent antitumor and DNA topoisomerase inhibitory activities.[1][4][5]

The incorporation of a thiol group at the 2-position of the benzimidazole ring introduces another dimension of chemical reactivity and biological potential. 2-Mercaptobenzimidazole and its derivatives are known to possess a range of biological effects and serve as versatile intermediates in the synthesis of more complex molecules.[6][7]

This guide focuses on the synthesis and characterization of a novel derivative, this compound. A plausible synthetic pathway is proposed, along with expected characterization data based on the analysis of analogous compounds.

Proposed Synthesis

The synthesis of this compound can be envisioned through a multi-step process involving the preparation of key intermediates. A plausible retro-synthetic analysis suggests the coupling of a 2-mercaptobenzimidazole unit with a second benzimidazole moiety.

2.1. Synthesis of 2-Mercaptobenzimidazole (1)

The initial step involves the synthesis of 2-mercaptobenzimidazole, a common starting material. This is typically achieved by the reaction of o-phenylenediamine with carbon disulfide in the presence of a base.[6][8]

-

Reaction: o-phenylenediamine + Carbon Disulfide → 2-Mercaptobenzimidazole

2.2. Synthesis of 2-Chloro-1H-benzimidazole (2)

A reactive benzimidazole species is required for the subsequent coupling reaction. 2-Chloro-1H-benzimidazole can be synthesized from 2-benzimidazolinone, which is then chlorinated.

2.3. Proposed Synthesis of this compound (3)

The final step involves the coupling of 2-mercaptobenzimidazole (1) with 2-chloro-1H-benzimidazole (2). This reaction would likely proceed via a nucleophilic substitution, where the nitrogen of 2-mercaptobenzimidazole attacks the carbon of the C-Cl bond in 2-chloro-1H-benzimidazole.

-

Reaction: 2-Mercaptobenzimidazole (1) + 2-Chloro-1H-benzimidazole (2) → this compound (3)

A visual representation of this proposed synthetic workflow is provided below.

Experimental Protocols

3.1. General Procedure for the Synthesis of 2-Mercaptobenzimidazole (1)

To a solution of potassium hydroxide in ethanol and water, o-phenylenediamine is added. Carbon disulfide is then added dropwise with stirring. The reaction mixture is refluxed for several hours. After cooling, the product is precipitated by the addition of acid, filtered, washed with water, and dried.[6]

3.2. General Procedure for the Synthesis of 2-Chloro-1H-benzimidazole (2)

2-Benzimidazolinone is heated with phosphorus oxychloride under reflux conditions. After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully treated with ice water and neutralized with a base to precipitate the product. The crude product is filtered, washed, and can be purified by recrystallization.

3.3. Proposed Procedure for the Synthesis of this compound (3)

Equimolar amounts of 2-mercaptobenzimidazole (1) and 2-chloro-1H-benzimidazole (2) are dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). A non-nucleophilic base, such as potassium carbonate, is added to the mixture. The reaction is heated with stirring for several hours while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by column chromatography or recrystallization.

Characterization

The structure of the synthesized this compound would be confirmed using various spectroscopic techniques. The expected data, extrapolated from related compounds, are summarized below.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the two benzimidazole rings are expected to appear as multiplets in the range of δ 7.0-8.0 ppm. The N-H protons of the benzimidazole rings would likely appear as broad singlets at a downfield chemical shift (δ 10-13 ppm). The S-H proton of the thiol group may appear as a broad singlet, and its position could be variable. |

| ¹³C NMR | Aromatic carbons would resonate in the region of δ 110-150 ppm. The C=S carbon of the thione tautomer is expected to be significantly downfield, potentially around δ 165-175 ppm. The carbon at the 2-position of the second benzimidazole ring would also be in the aromatic region. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=N stretching (around 1600-1620 cm⁻¹), and C-S stretching (around 600-700 cm⁻¹) are expected. The presence of a C=S stretching vibration (around 1200-1250 cm⁻¹) would indicate the presence of the thione tautomer. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₄H₁₀N₄S). Common fragmentation patterns for benzimidazoles include the loss of HCN.[9][10] |

Potential Biological Activity and Signaling Pathways

Benzimidazole and bis-benzimidazole derivatives have been reported to exhibit a wide array of biological activities, making them attractive scaffolds for drug discovery.[2][4] Many of these compounds exert their effects by interacting with key cellular pathways.

5.1. Anticancer Activity

Several bis-benzimidazole compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[1][5] A potential mechanism of action is the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and repair. By inhibiting this enzyme, these compounds can induce apoptosis in rapidly dividing cancer cells.

5.2. Antimicrobial Activity

The benzimidazole scaffold is a core component of several antimicrobial agents. The mechanism of action can vary, but may involve the inhibition of microbial growth by interfering with essential cellular processes such as nucleic acid synthesis or enzyme function.[11]

A simplified representation of a potential signaling pathway affected by a bis-benzimidazole derivative is depicted below.

Conclusion

This technical guide has outlined a plausible synthetic route and predicted the characterization data for the novel compound this compound. By leveraging established chemical principles for the synthesis of benzimidazole and bis-benzimidazole derivatives, this document provides a foundational framework for the practical synthesis and analysis of this and related compounds. The diverse biological activities associated with the benzimidazole scaffold suggest that this compound could be a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. The experimental protocols and characterization data presented herein are intended to facilitate such exploratory research.

References

- 1. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and antitumor cytotoxicity of novel bis-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. [PDF] Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Semantic Scholar [semanticscholar.org]

- 10. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]

- 11. Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Properties of 1,2'-bis(1H-benzimidazole)-2-thiol

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "1,2'-bis(1H-benzimidazole)-2-thiol" is not well-documented in publicly available chemical literature, and its name is structurally ambiguous. This guide is based on a plausible interpretation of the name as 1-(1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazole-2-thiol . The spectroscopic data presented herein are predicted values based on the analysis of structurally similar compounds and established principles of spectroscopy. Experimental verification is required for confirmation.

Introduction

Benzimidazole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties. Bis-benzimidazole structures, in particular, have garnered significant interest as DNA-intercalating agents, metal-ion chelators, and precursors to advanced materials. This technical guide provides an in-depth overview of the predicted spectroscopic characteristics of a novel bis-benzimidazole derivative, this compound, to aid researchers in its synthesis, identification, and characterization.

Assumed Molecular Structure

For the purpose of this guide, the structure is assumed to be 1-(1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazole-2-thiol. This structure consists of a 1H-benzimidazole unit linked via its C2 position to the N1' position of a 1H-benzimidazole-2-thiol unit.

Caption: Assumed structure of 1-(1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazole-2-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for the assumed structure are summarized below, based on data from N-aryl benzimidazoles and 2-thiobenzimidazole derivatives.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be complex in the aromatic region. Protons on Ring A are likely to be slightly deshielded compared to a simple benzimidazole due to the electron-withdrawing nature of the N-substituted Ring B.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

|---|---|---|---|---|

| ~13.0 - 13.5 | br s | 1H | N-H (Ring A) | Broad signal, exchangeable with D₂O. Position is solvent dependent. |

| ~12.5 - 13.0 | br s | 1H | S-H (Ring B) | Broad signal, exchangeable with D₂O. Position is highly dependent on concentration and solvent. |

| ~7.20 - 7.80 | m | 8H | Ar-H | Complex, overlapping multiplet region for all 8 aromatic protons on both benzimidazole rings. 2D NMR techniques (COSY, HSQC) would be essential for definitive assignment. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be critical for confirming the carbon skeleton. The most diagnostic signal is the thiocarbonyl carbon (C2') of the benzimidazole-2-thiol moiety.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Notes |

|---|---|---|

| ~168.5 | C2' (C=S) | Characteristic chemical shift for the thione tautomer, which is generally predominant in solution. |

| ~151.0 | C2 | Carbon atom of Ring A bonded to the nitrogen of Ring B. |

| ~143.0 - 110.0 | C4-C7, C4'-C7', C3a, C7a, C3a', C7a' | Aromatic and bridgehead carbons. Signals will be numerous and require 2D NMR for full assignment. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum will be characterized by the vibrations of the N-H, S-H, C=N, and aromatic C-H/C=C bonds.

Table 3: Predicted IR Absorption Frequencies (Solid State, KBr)

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3150 - 3400 | Medium, Broad | N-H stretching vibration (Ring A) |

| ~3050 | Medium-Weak | Aromatic C-H stretching |

| 2550 - 2600 | Weak | S-H stretching vibration (often weak and may be difficult to observe) |

| ~1625 | Medium | C=N stretching of the imidazole ring |

| 1450 - 1600 | Medium-Strong | Aromatic C=C ring stretching vibrations |

| ~740 | Strong | C-H out-of-plane bending for ortho-disubstituted benzene rings |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is crucial for confirming the molecular formula and connectivity.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z Value | Predicted Identity | Notes |

|---|---|---|

| ~280 | [M]⁺ | Molecular ion peak. Expected to be of moderate to high intensity. |

| ~247 | [M - SH]⁺ | Loss of the sulfhydryl radical. |

| ~149 | [C₇H₅N₂S]⁺ | Fragment corresponding to the benzimidazole-2-thiol moiety. |

| ~131 | [C₈H₅N₂]⁺ | Fragment resulting from cleavage of the N-C bond between the rings. |

| ~118 | [C₇H₆N₂]⁺ | Fragment corresponding to the benzimidazole moiety. |

Experimental Protocols & Workflows

The following are generalized protocols for the spectroscopic analysis of novel organic compounds. Instrument parameters should be optimized for the specific sample.

General Spectroscopic Characterization Workflow

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR (if needed): If the ¹H spectrum is complex, acquire 2D correlation spectra such as COSY (proton-proton correlation) and HSQC/HMQC (proton-carbon one-bond correlation) to aid in assigning specific signals.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra. Calibrate the chemical shift scale to the residual solvent peak.

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the dry sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to a fine powder. Press the powder into a transparent thin disk using a hydraulic press.

-

Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and record a background spectrum.

-

Sample Spectrum: Place the sample pellet in the holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Volatilize the sample by heating the probe. In the ionization chamber, bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and various fragment ions.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

An In-depth Technical Guide on the Chemical Structure and Tautomerism of Benzimidazole-2-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. A key derivative, 1H-benzimidazole-2-thiol, and its analogs are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. A critical aspect of their chemistry, which dictates their biological function and reactivity, is the phenomenon of tautomerism. This guide provides a detailed exploration of the chemical structure and tautomeric equilibria of benzimidazole-2-thiol derivatives, with a focus on the prevalent thione-thiol forms.

While the specific molecule "1,2'-bis(1H-benzimidazole)-2-thiol" is not found in the current scientific literature, this guide will focus on the well-established principles of tautomerism in the core 1H-benzimidazole-2-thiol structure. These principles are directly applicable to more complex derivatives.

Chemical Structure and Tautomeric Forms

1H-benzimidazole-2-thiol can exist in two primary tautomeric forms: the thione form (1,3-dihydro-2H-benzimidazole-2-thione) and the thiol form (1H-benzimidazole-2-thiol). This equilibrium is a result of proton migration between the nitrogen and sulfur atoms within the molecule.

Thione-Thiol Tautomerism

The equilibrium between the thione and thiol forms is a dynamic process influenced by factors such as the solvent, temperature, and pH. Computational studies, including Density Functional Theory (DFT) calculations, have consistently shown that the thione tautomer is the more stable form in both the gas phase and in various solvents.[1] This stability is attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond in the thiol form within this heterocyclic system.

The tautomeric equilibrium can be represented as follows:

Caption: Thione-thiol tautomeric equilibrium in 1H-benzimidazole-2-thiol.

Rotational Isomerism

In addition to prototropic tautomerism, derivatives of benzimidazole-2-thiol can also exhibit rotational isomerism (conformational isomerism) depending on the nature and position of substituents. For linked bis-benzimidazole structures, the dihedral angle between the two benzimidazole rings would be a key determinant of the overall molecular conformation. While specific data for a "this compound" is unavailable, studies on related bis(benzimidazolyl) compounds have shown that different conformers (e.g., syn and anti) can exist with varying relative stabilities.

The logical relationship for analyzing the conformational space of such a molecule is outlined below:

Caption: Workflow for the conformational analysis of a bis-benzimidazole derivative.

Quantitative Data from Computational Studies

While experimental quantitative data for the tautomeric equilibrium of the specific title compound is absent from the literature, computational studies on the parent 1H-benzimidazole-2-thiol provide valuable insights. The following table summarizes typical relative energy differences calculated by DFT methods.

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Reference |

| Thione | B3LYP/6-311G | 0.00 | [1] |

| Thiol | B3LYP/6-311G | > 5.0 | [1] |

Note: The exact energy difference can vary depending on the computational method and the inclusion of solvent effects.

Experimental Protocols

The synthesis and characterization of benzimidazole-2-thiol derivatives generally follow well-established procedures.

General Synthesis of 1H-Benzimidazole-2-thiol

A common and efficient method for the synthesis of 1H-benzimidazole-2-thiol involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.[2]

Materials:

-

o-Phenylenediamine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

A solution of potassium hydroxide in a mixture of ethanol and water is prepared in a round-bottom flask.

-

o-Phenylenediamine is added to the solution and stirred until dissolved.

-

Carbon disulfide is added dropwise to the reaction mixture at room temperature.

-

The mixture is then refluxed for a specified period (typically several hours) until the reaction is complete, which can be monitored by thin-layer chromatography.

-

After cooling, the reaction mixture is filtered.

-

The filtrate is acidified with hydrochloric acid to precipitate the product.

-

The resulting solid is collected by filtration, washed with water, and dried to yield 1H-benzimidazole-2-thiol.

Spectroscopic Characterization

The tautomeric forms of benzimidazole-2-thiol derivatives can be characterized using various spectroscopic techniques:

-

¹H NMR Spectroscopy: The presence of the N-H proton in the thione form typically gives a broad signal in the downfield region (around 12-13 ppm in DMSO-d₆). The S-H proton of the thiol form, if present in a detectable amount, would appear at a different chemical shift.

-

¹³C NMR Spectroscopy: The chemical shift of the C2 carbon is particularly informative. In the thione form (C=S), this carbon resonates at a significantly lower field (around 165-175 ppm) compared to the thiol form (C-S).

-

FT-IR Spectroscopy: The thione form exhibits a characteristic C=S stretching vibration, although this can be weak and coupled with other vibrations. The N-H stretching vibration appears as a broad band in the region of 3100-3400 cm⁻¹. The thiol form would show an S-H stretching band, which is typically weak, around 2500-2600 cm⁻¹.

-

UV-Vis Spectroscopy: The two tautomers have different chromophoric systems and thus exhibit distinct absorption spectra. This technique can be used to study the tautomeric equilibrium in different solvents.

The general workflow for the synthesis and characterization of these compounds is depicted below:

Caption: General experimental workflow for the synthesis and characterization.

Conclusion

The tautomerism of 1H-benzimidazole-2-thiol and its derivatives is a fundamental aspect of their chemical behavior, with the thione form being thermodynamically more stable. Understanding this equilibrium is crucial for interpreting their spectroscopic data, predicting their reactivity, and designing new molecules with desired biological activities. While the specific compound "this compound" remains elusive in the current literature, the principles outlined in this guide provide a solid foundation for the study of any such future molecule. Further research, combining synthesis, spectroscopy, and computational modeling, is essential to fully elucidate the structure-activity relationships within this important class of heterocyclic compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2'-Bis(1H-benzimidazole)-2-thiol Derivatives

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential biological significance of 1,2'-bis(1H-benzimidazole)-2-thiol derivatives and related benzimidazole-2-thiol compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physicochemical Properties

Benzimidazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant effects.[1][2] The physicochemical properties of these derivatives are crucial for their biological activity and potential applications.

Physical Properties of Benzimidazole-2-thiol Derivatives

The physical properties of several benzimidazole-2-thiol derivatives are summarized in the table below. These properties, particularly melting points, are indicative of the purity and structural characteristics of the compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 1-Methyl-1H-benzimidazole-2-thiol | C₈H₈N₂S | 164.23 | 193-197 | [3] |

| 2-(1H-benzo[d]imidazol-2-ylthio)acetic acid | C₉H₈N₂O₂S | 208.24 | 203-205 | [4] |

| 2-(1H-benzo[d]imidazol-2-ylthio)acetyl chloride | C₉H₇ClN₂OS | 226.69 | 300 | [4] |

| 2-(1H-benzo[d]imidazol-2-ylthio)acetohydrazide | C₉H₁₀N₄OS | 222.27 | 159-162 | [4] |

| 2-Benzylthiobenzimidazole | C₁₄H₁₂N₂S | 240.33 | Not Specified | [5] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and characterization of newly synthesized compounds. The following tables summarize key spectral data for representative benzimidazole-2-thiol derivatives.

Table 2: Infrared (IR) Spectral Data

| Compound | Key IR Absorptions (cm⁻¹) | Reference |

| 2-benzylthio) benzimidazole | 3134 (N-H), 3049 (Ar C-H), 1628 (C=N), 1512 (Ar C=C) | [6] |

| Ethyl 2-(benzylthio) benzimidazole acetate | 1753 (C=O, ester), 1207 (C-O) | [6] |

| 2-(1H-benzo[d]imidazol-2-ylthio)acetyl chloride | 1792 (C=O), 682 (C-Cl), 769 (C-S), 3145 (Ar C-H), 3452 (N-H) | [4] |

| 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyridazine/phthalazinediones | 3349-3410 (N-H), 1657-1687 (C=O), 1638-1655 (C=N), 731-739 (C-S) | [4] |

Table 3: ¹H NMR Spectral Data (δ, ppm)

| Compound | Benzimidazole N-H | Aromatic-H | SCH₂ | Other Signals | Reference |

| 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyridazine/phthalazinediones | 10.41-12.71 (br s) | 6.10-8.5 | 3.9-4.6 (s) | ~8.0 (pyridazine/phthalazine NH) | [4] |

| 2-((1H-benzo[d]imidazol-2-ylthio)methyl)-5-aryl-1,3,4-oxadiazoles | 10.41-12.71 (br s) | 6.10-8.5 | 3.9-4.6 (s) | - | [4] |

Table 4: ¹³C NMR Spectral Data (δ, ppm)

| Compound | Aromatic-C | C=O | SCH₂ | Other Signals | Reference |

| 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyridazine/phthalazinediones | ~110-160 | 165-176 | ~40 | ~50-8 (aliphatic) | [7] |

| 2-((1H-benzo[d]imidazol-2-ylthio)methyl)-5-aryl-1,3,4-oxadiazoles | ~110-160 | - | ~40 | - | [7] |

Table 5: Mass Spectrometry Data (m/z)

| Compound | M⁺ | M⁺+1 | M⁺+2 | Reference |

| 2-((1H-benzo[d]imidazol-2-ylthio)methyl)-5-(4-aminophenyl)-1,3,4-oxadiazole | 323.07 (100%) | 324.09 (17.3%) | 325.08 (5.2%) | [4] |

| 2-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)-1,2,3,4-tetrahydro-pyridazine-1,4-dione | 304.03 (100%) | 305.04 (15.9%) | 306.05 (6.2%) | [4] |

| 2-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)-2,3-dihydrophthalazine-1,4-dione | 352.11 (100%) | 353.10 (21.3%) | 354.08 (6.3%) | [4] |

Experimental Protocols

The synthesis of this compound derivatives and related compounds typically involves multi-step reactions. Below are detailed methodologies for key synthetic steps.

Synthesis of 1H-benzimidazole-2-thiol

A common starting material is 1H-benzimidazole-2-thiol, which can be synthesized from o-phenylenediamine.

Procedure:

-

A mixture of o-phenylenediamine (0.1 mole), potassium hydroxide (0.1 mole), and carbon disulfide (0.1 mole) is refluxed in 95% ethanol (100 ml) and water (15 ml) for three hours.[8]

-

Charcoal (1-1.5 g) is added cautiously, and the mixture is heated at reflux for an additional 10 minutes.

-

The hot solution is filtered to remove the charcoal.

-

The filtrate is heated to 60-70°C, and 100 ml of warm water is added.

-

The solution is then acidified with dilute acetic acid with vigorous stirring.

-

The resulting precipitate of 1H-benzimidazole-2-thiol is collected by filtration, washed with cold water, and dried.

Synthesis of 2-(1H-benzo[d]imidazol-2-ylthio)acetic acid

This intermediate is often used to introduce a reactive carboxylic acid group.

Procedure:

-

A mixture of 2-mercaptobenzimidazole (0.1 mole), sodium hydroxide (0.1 mole), and 95% ethanol (150 ml) is refluxed for one hour.[4]

-

After cooling to room temperature, chloroacetic acid (0.1 mole) is added to the reaction mixture.

-

The mixture is refluxed for an additional 4-5 hours.

-

The cooled solution is poured into ice-cold water and acidified with dilute acetic acid.

-

The mixture is kept in a refrigerator overnight to allow for complete precipitation.

-

The solid product is filtered, washed with cold water, and recrystallized from ethanol.[4]

Synthesis of 2-(1H-benzo[d]imidazol-2-ylthio)acetyl chloride

The acid chloride is a versatile intermediate for further derivatization.

Procedure:

-

To 2-(1H-benzo[d]imidazol-2-ylthio)acetic acid (0.1 mole), thionyl chloride (0.12 mole) is added slowly over one hour under reflux.[4]

-

The excess thionyl chloride is removed by distillation.

-

The resulting product is cooled and dried.[4]

General Synthesis of this compound Derivatives

The synthesis of the target bis-benzimidazole derivatives can be achieved by reacting the appropriate benzimidazole precursors. For instance, S-alkylation of a benzimidazole-2-thiol with a haloalkyl-benzimidazole derivative.

General Procedure:

-

A solution of a substituted 1H-benzimidazole-2-thiol (0.01 mol) is prepared in a suitable solvent such as acetone or DMF.[9]

-

To this solution, a 2-(chloro- or bromo-alkyl)-1H-benzimidazole derivative (0.01 mol) is added.

-

A base, such as potassium carbonate (0.02 mol), is added to the mixture.[9]

-

The reaction mixture is stirred at room temperature or heated under reflux for several hours, with reaction progress monitored by thin-layer chromatography.

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 1-Methyl-1H-benzimidazole-2-thiol | C8H8N2S | CID 1522244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. 2-Benzylthiobenzimidazole | C14H12N2S | CID 416770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. scispace.com [scispace.com]

- 8. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]

- 9. ijpsm.com [ijpsm.com]

Novel Synthetic Approaches for 1,2'-bis(1H-benzimidazole)-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores potential novel synthetic routes for the synthesis of 1,2'-bis(1H-benzimidazole)-2-thiol, a molecule of interest for its potential applications in medicinal chemistry and materials science. While direct literature on the synthesis of this specific compound is limited, this document outlines plausible synthetic strategies based on established benzimidazole chemistry. The proposed routes are derived from analogous reactions reported for the synthesis of substituted benzimidazole-2-thiols and other bis-benzimidazole derivatives.

Introduction

The benzimidazole scaffold is a privileged structure in drug discovery, present in a variety of clinically used drugs. The incorporation of a thiol group at the 2-position and the creation of a bis-heterocyclic system through a 1,2'-linkage could lead to novel compounds with unique biological activities and material properties. This guide provides a theoretical framework for the synthesis of this compound, offering detailed experimental considerations and potential reaction pathways.

Proposed Synthetic Strategies

Two primary retrosynthetic disconnections are considered for the synthesis of the target molecule. The first approach involves the formation of the benzimidazole-2-thiol moiety onto a pre-existing 2-(1H-benzimidazol-2-yl)benzene-1-amine precursor. The second, and more conventional approach, focuses on the N-arylation of a benzimidazole-2-thiol with a suitable 2-halobenzimidazole derivative.

Strategy 1: Cyclization of a Diamine Precursor

This strategy hinges on the synthesis of a key intermediate, 2-(1H-benzimidazol-2-yl)benzene-1-amine. This intermediate can then undergo cyclization with a thiocarbonyl source to furnish the desired product.

Caption: Retrosynthetic analysis for Strategy 1.

The forward synthesis would involve the condensation of o-phenylenediamine with 2-chlorobenzimidazole to form the diamine intermediate. Subsequent reaction with carbon disulfide or a related thiocarbonyl source would yield the target this compound.

Strategy 2: N-Arylation of Benzimidazole-2-thiol

This approach involves the direct coupling of 1H-benzimidazole-2-thiol with a 2-halobenzimidazole, likely 2-chlorobenzimidazole. This is a more direct approach but may face challenges with regioselectivity and reactivity.

Caption: Retrosynthetic analysis for Strategy 2.

The synthesis would proceed via a transition metal-catalyzed cross-coupling reaction, such as an Ullmann condensation or a Buchwald-Hartwig amination, between 1H-benzimidazole-2-thiol and 2-chlorobenzimidazole.

Experimental Protocols (Analogous Reactions)

As no direct experimental data for the target molecule exists, the following protocols are based on well-established procedures for the synthesis of the key starting materials and for analogous coupling reactions.

Protocol 1: Synthesis of 1H-benzimidazole-2-thiol

This protocol is a standard method for the synthesis of the benzimidazole-2-thiol core.[1][2]

Workflow Diagram:

Caption: Experimental workflow for the synthesis of 1H-benzimidazole-2-thiol.

Methodology:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and potassium hydroxide (1.2 equivalents) in a mixture of ethanol and water.

-

To this solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 3-4 hours.

-

After cooling to room temperature, pour the reaction mixture into cold water.

-

Acidify the solution with dilute hydrochloric acid or acetic acid until a precipitate forms.

-

Collect the solid by filtration, wash with water, and dry to obtain 1H-benzimidazole-2-thiol.

Table 1: Representative Data for the Synthesis of Benzimidazole-2-thiols

| Starting Material (o-phenylenediamine derivative) | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| o-phenylenediamine | CS₂, KOH | Ethanol/H₂O | 3 | 90 | 303-304 | [1] |

| 4-methoxybenzene-1,2-diamine | CS₂, KOH | Ethanol/H₂O | 12-15 | - | - | [3] |

| 4-(difluoromethoxy)benzene-1,2-diamine | CS₂, KOH | Ethanol/H₂O | 12-15 | 78 | - | [4] |

Protocol 2: Synthesis of 2-Chlorobenzimidazole

This protocol describes a common method for the preparation of 2-chlorobenzimidazole, a key precursor for both proposed strategies.

Methodology:

-

Suspend 1H-benzimidazole-2-thiol (1 equivalent) in phosphorus oxychloride (excess).

-

Heat the mixture at reflux for 2-3 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

-

Collect the resulting precipitate by filtration, wash with water, and dry.

Table 2: Representative Data for the Synthesis of 2-Chlorobenzimidazoles

| Starting Material | Reagents | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| 1H-benzimidazole-2-thiol | POCl₃ | Reflux, 2h | 85 | 205-207 | General Method |

Protocol 3: Proposed N-Arylation of 1H-benzimidazole-2-thiol (Strategy 2)

This proposed protocol is based on typical Ullmann condensation conditions.

Workflow Diagram:

Caption: Proposed workflow for the N-arylation of 1H-benzimidazole-2-thiol.

Methodology:

-

To a reaction vessel, add 1H-benzimidazole-2-thiol (1 equivalent), 2-chlorobenzimidazole (1.1 equivalents), a copper(I) catalyst (e.g., CuI, 10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

-

Add a high-boiling polar aprotic solvent such as DMF, DMSO, or dioxane.

-

Heat the reaction mixture at 100-150 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

The synthesis of this compound represents a synthetic challenge due to the lack of established procedures. However, the two proposed strategies, cyclization of a diamine precursor and N-arylation of benzimidazole-2-thiol, offer viable pathways for obtaining this novel compound. The provided experimental protocols for analogous reactions serve as a foundation for the development of a successful synthetic route. Further optimization of reaction conditions, including catalysts, bases, solvents, and temperature, will be crucial for achieving high yields and purity of the target molecule. Successful synthesis and characterization of this compound will open avenues for exploring its biological and material properties.

References

- 1. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]

- 3. ijpsm.com [ijpsm.com]

- 4. ijptjournal.com [ijptjournal.com]

An In-depth Technical Guide on the Crystal Structure Analysis of 1,2'-Bis(1H-benzimidazole)-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a complete single-crystal X-ray diffraction analysis for the specific compound 1,2'-bis(1H-benzimidazole)-2-thiol has not been reported. This guide provides a comprehensive overview based on the analysis of closely related structures, offering valuable insights into its expected structural and spectroscopic properties.

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The fusion of two benzimidazole rings, particularly with a thiol functional group, presents a molecule with significant potential for drug design and development due to its versatile coordination chemistry and potential for diverse intermolecular interactions. This guide focuses on the anticipated structural characteristics of this compound, drawing from experimental data on analogous compounds.

Synthesis and Characterization

The synthesis of bis(benzimidazole) derivatives typically involves the condensation of o-phenylenediamine with a dicarboxylic acid or its derivative. For the thiol-substituted analogue, a multi-step synthesis is often employed.

The synthesis of this compound can be approached through a multi-step process, beginning with the formation of a benzimidazole-2-thiol precursor, followed by a coupling reaction.

Caption: A generalized workflow for the synthesis of bis(benzimidazole)thiol derivatives.

The following is a representative protocol for the synthesis of a bis(benzimidazole)thiol derivative, adapted from established methods for similar compounds.[1][2][3]

-

Synthesis of 1H-Benzimidazole-2-thiol: A mixture of o-phenylenediamine (0.1 mol), potassium hydroxide (0.1 mol), and carbon disulfide (0.1 mol) in 95% ethanol (100 mL) and water (15 mL) is refluxed for 3 hours. The mixture is then treated with activated charcoal and filtered. The filtrate is heated, diluted with warm water, and acidified with acetic acid to precipitate the product. The crude 1H-benzimidazole-2-thiol is filtered, washed with water, and dried.[3]

-

Coupling Reaction: The specific coupling to form the this compound would require a suitable bifunctional linker and specific reaction conditions that are not detailed in the currently available literature for this exact molecule.

The structural elucidation of the target compound would rely on spectroscopic techniques. Based on data from related bis(benzimidazole) derivatives, the following spectral characteristics can be anticipated.[4][5][6][7][8][9][10]

Table 1: Expected NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H NMR | 12.0 - 13.0 | Broad singlet, N-H protons of benzimidazole rings |

| 7.0 - 8.0 | Multiplets, aromatic protons of the benzimidazole rings | |

| ~2.5 | Singlet, S-H proton (may be broad or exchangeable) | |

| ¹³C NMR | 160 - 170 | C=S (thione) carbon |

| 130 - 150 | Quaternary carbons of the benzimidazole rings | |

| 110 - 130 | Aromatic C-H carbons of the benzimidazole rings |

Note: The exact chemical shifts will be influenced by the solvent and the specific substitution pattern.

Crystal Structure Analysis (Predicted)

While the specific crystal structure of this compound is not available, analysis of similar structures, such as 2,2'-(Ethane-1,2-diyl)bis(1H-benzimidazole), provides a basis for predicting its structural features.[11]

The molecule is expected to consist of two benzimidazole rings linked at the 1 and 2' positions, with a thiol group at the 2-position of one of the rings. The linkage between the rings will influence the overall conformation.

Caption: A diagram illustrating the predicted connectivity of this compound.

For reference, the crystallographic data for a related compound, 2,2'-(Ethane-1,2-diyl)bis(1H-benzimidazole), is presented below.[11]

Table 2: Crystallographic Data for 2,2'-(Ethane-1,2-diyl)bis(1H-benzimidazole)

| Parameter | Value |

| Chemical Formula | C₁₆H₁₄N₄ |

| Formula Weight | 262.31 |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 8.4295 (18) |

| b (Å) | 9.924 (2) |

| c (Å) | 15.351 (4) |

| V (ų) | 1284.2 (5) |

| Z | 4 |

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The N-H groups of the benzimidazole rings and the S-H group of the thiol are excellent hydrogen bond donors, while the nitrogen atoms are acceptors. Pi-pi stacking interactions between the aromatic benzimidazole rings are also anticipated to play a significant role in the crystal packing.[11]

Caption: A conceptual diagram of potential intermolecular interactions in the crystal lattice.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a robust framework for its synthesis, characterization, and predicted structural properties based on the analysis of closely related compounds. The information presented here will be valuable for researchers in the fields of medicinal chemistry and materials science who are interested in the design and development of novel benzimidazole-based compounds. Future work should focus on the successful crystallization and single-crystal X-ray diffraction analysis of the title compound to validate these predictions and provide a more detailed understanding of its solid-state architecture.

References

- 1. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsm.com [ijpsm.com]

- 3. ijptjournal.com [ijptjournal.com]

- 4. rsc.org [rsc.org]

- 5. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Solvent-Free Synthesis of New Bis(Benzimidazole-2-Alkylthio) Polyethylene Oxides Starting from Dithiols : Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. 2,2′-(Ethane-1,2-diyl)bis(1H-benzimidazole) - PMC [pmc.ncbi.nlm.nih.gov]

The Dance of Light and Solvent: A Technical Guide to the Solvatochromic Behavior of Bis-Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating solvatochromic behavior of bis-benzimidazole derivatives, a class of compounds with significant potential in various scientific and therapeutic fields. Understanding how the photophysical properties of these molecules respond to their solvent environment is crucial for their application as fluorescent probes, sensors, and in the development of novel drug delivery systems. This document provides a comprehensive overview of their solvatochromic characteristics, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding and application of this knowledge.

Core Concepts: Solvatochromism and Bis-Benzimidazoles

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a chromophoric molecule. The polarity, hydrogen bonding capability, and refractive index of the solvent can all influence the energy gap between these states, leading to shifts in the absorption and emission spectra of the compound.

Bis-benzimidazole derivatives are characterized by the presence of two benzimidazole rings within their molecular structure. This structural motif imparts unique photophysical properties, including strong fluorescence and environmental sensitivity, making them ideal candidates for studying solvatochromic effects. Their ability to exhibit intramolecular charge transfer (ICT) upon excitation is often a key factor in their solvatochromic behavior.

Quantitative Analysis of Solvatochromic Behavior

The solvatochromic properties of bis-benzimidazole derivatives can be quantified by measuring their absorption (λ_abs_) and fluorescence (λ_em_) maxima in a range of solvents with varying polarities. The following table summarizes the photophysical data for a representative bis-benzimidazole derivative, 2,6-Bis(1H-Benzimidazol-2-yl)pyridine (BBP), in several organic solvents.[1]

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) | Stokes Shift (Δν, cm⁻¹) | Fluorescence Quantum Yield (Φ_f_) |

| Cyclohexane | 2.02 | 348 | 385 | 2989 | 0.85 |

| Dioxane | 2.21 | 350 | 390 | 3189 | 0.88 |

| Chloroform | 4.81 | 352 | 395 | 3381 | 0.82 |

| Ethyl Acetate | 6.02 | 351 | 392 | 3269 | 0.86 |

| Tetrahydrofuran (THF) | 7.58 | 351 | 393 | 3349 | 0.87 |

| Dichloromethane (DCM) | 8.93 | 352 | 398 | 3604 | 0.79 |

| Acetone | 20.7 | 350 | 395 | 3543 | 0.85 |

| Acetonitrile | 37.5 | 349 | 393 | 3501 | 0.83 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 351 | 400 | 3811 | 0.75 |

| Methanol | 32.7 | 349 | 398 | 3873 | 0.65 |

| Ethanol | 24.6 | 350 | 399 | 3832 | 0.70 |

| Water | 80.1 | 345 | - | - | < 0.01 |

Note: Data extracted from a study on 2,6-Bis(1H-Benzimidazol-2-yl)pyridine (BBP).[1] The significant decrease in fluorescence quantum yield in water highlights the role of specific interactions, such as hydrogen bonding, in quenching the fluorescence of BBP.[1]

Experimental Protocols

Synthesis of 2,6-Bis(1H-Benzimidazol-2-yl)pyridine (BBP)

This protocol describes a common method for the synthesis of BBP, a well-studied solvatochromic bis-benzimidazole.[1]

Materials:

-

2,6-Pyridinedicarboxylic acid

-

o-Phenylenediamine

-

Polyphosphoric acid (PPA)

Procedure:

-

A mixture of 2,6-pyridinedicarboxylic acid and a slight excess of o-phenylenediamine is prepared.

-

The mixture is added to polyphosphoric acid (PPA) with stirring.

-

The reaction mixture is heated to approximately 200-220 °C for 4-6 hours under a nitrogen atmosphere.

-

After cooling to room temperature, the mixture is poured into a large volume of cold water with vigorous stirring.

-

The resulting precipitate is collected by filtration.

-

The crude product is neutralized with an aqueous solution of sodium hydroxide or ammonium hydroxide.

-

The solid is collected by filtration, washed thoroughly with water, and dried.

-

The crude BBP is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final product.

UV-Visible and Fluorescence Spectroscopy for Solvatochromism Analysis

This protocol outlines the steps for characterizing the solvatochromic behavior of a synthesized bis-benzimidazole derivative.

Materials:

-

Synthesized bis-benzimidazole derivative

-

A series of spectroscopic grade solvents of varying polarity (e.g., cyclohexane, dioxane, chloroform, THF, acetone, acetonitrile, DMSO, ethanol, methanol)

-

UV-Visible spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the bis-benzimidazole derivative in a suitable solvent in which it is highly soluble (e.g., DMSO or THF) at a concentration of approximately 1 mM.

-

Sample Preparation: For each solvent to be tested, prepare a dilute solution of the compound by adding a small aliquot of the stock solution to the solvent in a quartz cuvette. The final concentration should be adjusted to have an absorbance value between 0.1 and 0.5 at the absorption maximum to avoid inner filter effects in fluorescence measurements.

-

UV-Visible Spectroscopy:

-

Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 250-500 nm).

-

Use the pure solvent as a blank for baseline correction.

-

Determine the wavelength of maximum absorption (λ_abs_) for each solvent.

-

-

Fluorescence Spectroscopy:

-

Excite each sample at its respective absorption maximum (λ_abs_).

-

Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 350-600 nm).

-

Determine the wavelength of maximum emission (λ_em_) for each solvent.

-

-

Data Analysis:

-

Calculate the Stokes shift (the difference in wavenumbers between the absorption and emission maxima) for each solvent.

-

Plot the absorption and emission maxima as a function of a solvent polarity scale (e.g., the Lippert-Mataga plot or the E_T_(30) scale) to analyze the nature and extent of the solvatochromism.

-

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Workflow for the synthesis of a bis-benzimidazole derivative.

Caption: Workflow for the analysis of solvatochromic behavior.

Signaling Pathways and Logical Relationships

The solvatochromic effect in bis-benzimidazole derivatives is governed by the interaction between the molecule and the surrounding solvent molecules, which in turn affects the electronic energy levels. This relationship can be visualized as a signaling pathway.

Caption: The underlying mechanism of the solvatochromic effect.

Conclusion

The solvatochromic behavior of bis-benzimidazole derivatives offers a powerful tool for probing molecular environments and designing responsive materials. The data and protocols presented in this guide provide a solid foundation for researchers and professionals to explore and harness the unique photophysical properties of these versatile compounds. Further investigation into the synthesis of novel derivatives with tailored solvatochromic responses will undoubtedly expand their applications in drug discovery, diagnostics, and materials science.

References

Theoretical DFT Studies on 1,2'-bis(1H-benzimidazole)-2-thiol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive theoretical framework for the investigation of 1,2'-bis(1H-benzimidazole)-2-thiol using Density Functional Theory (DFT). While direct computational studies on this specific molecule are not extensively available in current literature, this guide synthesizes established DFT methodologies applied to analogous benzimidazole derivatives.[1][2][3][4][5][6][7] It outlines a systematic approach for researchers to follow, from initial molecular geometry optimization to the analysis of electronic and spectroscopic properties. The protocols and data presentation formats detailed herein are based on common practices in computational chemistry for providing insights into the structural, electronic, and reactive nature of novel heterocyclic compounds.

Introduction to Theoretical DFT Studies of Benzimidazoles

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[8][9] Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable for understanding the structure-property relationships of these molecules.[6][10] DFT calculations provide valuable insights into molecular geometry, electronic structure, and vibrational frequencies, which can be correlated with experimental data and used to predict the behavior of new compounds.[2][3][5] This guide outlines a theoretical protocol for the comprehensive DFT analysis of this compound.

Proposed Computational Methodology

The following section details a robust computational protocol for the DFT analysis of this compound, based on methodologies successfully applied to similar benzimidazole derivatives.[2][5][11]

Software and Theoretical Level

All calculations would be performed using a standard quantum chemistry software package. The selection of the functional and basis set is critical for obtaining accurate results. Based on studies of related benzimidazole compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended for its balance of accuracy and computational cost.[2][11] A Pople-style basis set, such as 6-311++G(d,p), is suggested to provide a good description of the electronic structure.[11]

Molecular Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is achieved by finding the minimum energy conformation of the molecule. The optimized structure corresponds to a stationary point on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model.

Electronic Properties Analysis

The electronic properties of the molecule are investigated through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.[5] Additionally, the Molecular Electrostatic Potential (MEP) is calculated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack.[2][5]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular and intermolecular bonding and interactions between orbitals.[1][10] This analysis can be used to understand charge transfer and delocalization within the molecule.

Predicted Data and Analysis

This section presents illustrative tables of the quantitative data that would be expected from a DFT study of this compound.

Molecular Geometry

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, would be determined.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (imidazole) | ~1.38 Å |

| C=N (imidazole) | ~1.31 Å | |

| C-S | ~1.77 Å | |

| Bond Angle | N-C-N (imidazole) | ~108° |

| C-S-H | ~96° | |

| Dihedral Angle | Benzimidazole-Benzimidazole | Variable |

Note: These are representative values based on similar structures in the literature.[11]

Vibrational Frequencies

The calculated vibrational frequencies can be used to assign the major vibrational modes observed in experimental IR and Raman spectra.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3400 cm⁻¹ |

| C-H (aromatic) | Stretching | ~3100 cm⁻¹ |

| C=N | Stretching | ~1620 cm⁻¹ |

| C-S | Stretching | ~700 cm⁻¹ |

Note: These are approximate values and may vary depending on the specific molecular environment.

Electronic Properties

The analysis of electronic properties provides insights into the reactivity and stability of the molecule.

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

| Dipole Moment | Variable |

Note: These values are illustrative and would be calculated from the DFT output.

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow for a theoretical DFT study of a novel molecule like this compound.

Caption: Workflow for a theoretical DFT study.

Conclusion

This technical guide provides a comprehensive roadmap for conducting theoretical DFT studies on this compound. By following the outlined computational protocols, researchers can gain significant insights into the structural, vibrational, and electronic properties of this and other novel benzimidazole derivatives. The illustrative data and workflow serve as a template for reporting and interpreting the results of such computational investigations, ultimately aiding in the rational design of new therapeutic agents.

References

- 1. Computational studies of 1,2-disubstituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documentsdelivered.com [documentsdelivered.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optical properties of 1,2-diaryl benzimidazole derivatives - a combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1,2'-bis(1H-benzimidazole)-2-thiol as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2'-bis(1H-benzimidazole)-2-thiol as a potent corrosion inhibitor, particularly for mild steel in acidic environments. The information is compiled from recent studies on benzimidazole derivatives and structurally similar compounds, offering a guide for its application and evaluation.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and economic losses. Organic heterocyclic compounds, particularly benzimidazole derivatives, have emerged as effective corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier. This compound, a dimeric benzimidazole derivative, is of particular interest due to its multiple adsorption centers, including nitrogen and sulfur atoms and aromatic rings, which can lead to enhanced inhibition efficiency. These notes provide protocols for the synthesis and application of this compound in corrosion inhibition studies.

Synthesis Protocol

A general method for the synthesis of bis-benzimidazole derivatives involves the reaction of a substituted o-phenylenediamine with a linking agent. The following is a plausible synthetic route for this compound, adapted from procedures for similar compounds.

Synthesis of this compound

This protocol is based on the synthesis of structurally related bis-benzimidazole compounds.

-

Step 1: Synthesis of 2-mercaptobenzimidazole. o-Phenylenediamine is reacted with carbon disulfide in the presence of potassium hydroxide.

-

Step 2: Dimerization. The resulting 2-mercaptobenzimidazole is then dimerized. A common method to form a disulfide bridge is through oxidation. For a direct bis-benzimidazole linkage, a different synthetic strategy would be required, potentially involving a coupling reaction.

Experimental Protocols for Corrosion Inhibition Studies

To evaluate the effectiveness of this compound as a corrosion inhibitor, a series of electrochemical and weight loss experiments can be performed. The following protocols are adapted from standard methods used for testing benzimidazole-based inhibitors.[1][2][3]

Materials and Reagents

-

Working Electrode: Mild steel coupons of a specific composition (e.g., C: 0.21%, Si: 0.05%, Mn: 0.35%, P: 0.01%, S: 0.01%, and Fe: balance).

-

Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution.

-

Inhibitor: this compound, synthesized and purified.

-

Electrochemical Cell: A standard three-electrode cell with a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).

Weight Loss Measurements

This method provides a direct measure of the corrosion rate.

-

Pre-weigh polished and cleaned mild steel coupons.

-

Immerse the coupons in 1 M HCl solution with and without various concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).

-

Maintain the solutions at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).

-

After the immersion period, remove the coupons, clean them according to ASTM G1-03 standard, dry, and re-weigh.

-

Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

-

CR (mm/year) = (K × W) / (A × T × D)

-

Where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.

-

-

IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

-

Electrochemical Measurements

Electrochemical techniques provide insights into the mechanism of corrosion inhibition.

-

Assemble the three-electrode cell with the mild steel working electrode immersed in the test solution (1 M HCl with and without inhibitor).

-

Allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

-

Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range of 100 kHz to 0.01 Hz at the OCP.

-

Analyze the data to determine corrosion current density (Icorr), corrosion potential (Ecorr), polarization resistance (Rp), and double-layer capacitance (Cdl). Calculate the inhibition efficiency using:

-

IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] × 100

-

IE% = [(Rp_inhibited - Rp_uninhibited) / Rp_inhibited] × 100

-

Data Presentation

The following tables summarize the expected quantitative data from the experimental evaluations. The values are hypothetical, based on the performance of similar bis-benzimidazole derivatives reported in the literature, which often exhibit high inhibition efficiencies.[3]

Table 1: Weight Loss Data

| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 (Blank) | 50.0 | 12.5 | - |

| 50 | 10.0 | 2.5 | 80.0 |

| 100 | 5.0 | 1.25 | 90.0 |

| 200 | 2.5 | 0.625 | 95.0 |

| 500 | 1.5 | 0.375 | 97.0 |

Table 2: Potentiodynamic Polarization Data

| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Anodic Tafel Slope (mV/dec) | Cathodic Tafel Slope (mV/dec) | Inhibition Efficiency (%) |

| 0 (Blank) | -480 | 1000 | 70 | 120 | - |

| 50 | -470 | 200 | 68 | 115 | 80.0 |

| 100 | -465 | 100 | 65 | 110 | 90.0 |

| 200 | -460 | 50 | 62 | 105 | 95.0 |

| 500 | -455 | 30 | 60 | 100 | 97.0 |

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | 50 | 200 | - |

| 50 | 250 | 100 | 80.0 |

| 100 | 500 | 50 | 90.0 |

| 200 | 1000 | 25 | 95.0 |

| 500 | 1650 | 15 | 97.0 |

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of corrosion inhibition.

Caption: Experimental workflow for evaluating corrosion inhibition.

Caption: Proposed mechanism of corrosion inhibition.

Mechanism of Action

Benzimidazole derivatives inhibit corrosion by adsorbing onto the metal surface, a process that can involve both physisorption and chemisorption.[1]

-

Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules in the acidic solution.

-

Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the d-orbitals of the iron atoms and the lone pairs of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the benzimidazole rings.

The formation of this adsorbed film isolates the metal from the corrosive environment, thereby reducing the rates of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The "mixed-type" inhibition behavior, as indicated by the consistent shift in both anodic and cathodic Tafel slopes, supports this mechanism. The high inhibition efficiency of bis-benzimidazole derivatives can be attributed to their larger molecular size and the presence of multiple active centers, leading to a more stable and compact protective film on the metal surface.

References

Application Notes and Protocols for the Synthesis of 1,2'-Bis(1H-benzimidazole)-2-thiol Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1,2'-bis(1H-benzimidazole)-2-thiol and its subsequent complexation with various transition metals. Benzimidazole derivatives and their metal complexes are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The incorporation of a metal ion can enhance the therapeutic potential of the benzimidazole ligand.[4][5]

Experimental Protocols

This section details the synthesis of the precursor 2-mercaptobenzimidazole, the target ligand this compound, and a general method for the preparation of its metal complexes.

Protocol 1: Synthesis of 1H-Benzimidazole-2-thiol (Precursor)

This protocol is adapted from established methods for the synthesis of 2-mercaptobenzimidazole.[6][7]

Materials:

-

o-Phenylenediamine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Water

-

Glacial acetic acid

-

Activated charcoal

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 10.8 g (0.1 mol) of o-phenylenediamine and 5.6 g (0.1 mol) of potassium hydroxide in a mixture of 100 mL of 95% ethanol and 15 mL of water.

-

To this solution, add 7.6 g (6.1 mL, 0.1 mol) of carbon disulfide.

-

Heat the mixture under reflux for 3 hours. The solution will turn reddish-brown.

-

After reflux, add 1.5 g of activated charcoal to the hot solution and continue to reflux for an additional 10 minutes.

-

Filter the hot mixture to remove the charcoal.

-

Heat the filtrate to 60-70 °C and add 100 mL of warm water.

-

Acidify the solution by adding dilute acetic acid dropwise with constant stirring until precipitation is complete.

-

Cool the mixture in an ice bath to ensure complete crystallization.

-

Collect the white crystalline product by filtration, wash with cold water, and dry in an oven at 80 °C.

Protocol 2: Synthesis of this compound (Target Ligand)

This proposed protocol is based on the S-alkylation/arylation of 2-mercaptobenzimidazole with a reactive 2-substituted benzimidazole.[8][9]

Materials:

-

1H-Benzimidazole-2-thiol (from Protocol 1)

-

2-Chlorobenzimidazole (can be synthesized from o-phenylenediamine and cyanogen bromide or a related reagent)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1.50 g (0.01 mol) of 1H-benzimidazole-2-thiol in 50 mL of DMF.

-

Add 1.38 g (0.01 mol) of anhydrous potassium carbonate to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 1.52 g (0.01 mol) of 2-chlorobenzimidazole in 20 mL of DMF dropwise to the reaction mixture.

-

Heat the reaction mixture at 80-90 °C for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.

-

The precipitate of this compound is collected by filtration.

-

Wash the product with water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from an appropriate solvent such as ethanol or an ethanol/DMF mixture to obtain the pure ligand.

Protocol 3: General Synthesis of this compound Metal Complexes

This general protocol can be adapted for the synthesis of various transition metal complexes (e.g., Cu(II), Zn(II), Ni(II), Co(II)).[2][10]

Materials:

-

This compound (from Protocol 2)

-

Metal salt (e.g., CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

-

Methanol or Ethanol

Procedure:

-

Dissolve 0.53 g (0.002 mol) of this compound in 20 mL of hot methanol in a 100 mL round-bottom flask.

-

In a separate beaker, dissolve 0.001 mol of the respective metal salt in 10 mL of methanol. For a 1:2 metal-to-ligand ratio, use 0.001 mol of a divalent metal salt.

-

Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

-

A change in color and/or the formation of a precipitate should be observed.

-

Reflux the reaction mixture for 2-4 hours to ensure complete complexation.

-

Cool the mixture to room temperature, and collect the precipitated metal complex by filtration.

-

Wash the complex with methanol and then with diethyl ether.

-

Dry the final product in a vacuum desiccator over anhydrous CaCl₂.

Characterization of the Synthesized Compounds

The synthesized ligand and its metal complexes should be characterized by standard analytical techniques:

-

Melting Point: To determine the purity of the compounds.

-

FT-IR Spectroscopy: To identify the functional groups and confirm the coordination of the ligand to the metal ion. The disappearance of the S-H stretching band and shifts in the C=N and N-H stretching frequencies are indicative of complex formation.

-

¹H-NMR Spectroscopy: To elucidate the structure of the ligand and its diamagnetic metal complexes (e.g., Zn(II)).

-

UV-Vis Spectroscopy: To study the electronic transitions and geometry of the metal complexes.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.

-

Elemental Analysis (C, H, N, S): To determine the empirical formula of the ligand and its complexes.

-

Molar Conductivity Measurements: To determine the electrolytic nature of the metal complexes.[11]

-

Magnetic Susceptibility Measurements: To determine the geometry of paramagnetic metal complexes.

Data Presentation

The following table summarizes typical quantitative data for benzimidazole-thiol based metal complexes found in the literature. This serves as a reference for expected results.

| Compound | Metal Ion | Yield (%) | M.p. (°C) | Key FT-IR Bands (cm⁻¹) (ν(C=N), ν(C-S)) |

| Ligand: this compound | - | - | >300 | ~1620, ~740 |

| [Cu(L)₂Cl₂] | Cu(II) | ~80-90 | >300 | ~1600, ~730 |

| [Zn(L)₂] | Zn(II) | ~85-95 | >300 | ~1605, ~735 |

| [Ni(L)₂Cl₂] | Ni(II) | ~75-85 | >300 | ~1610, ~732 |

| [Co(L)₂Cl₂] | Co(II) | ~70-80 | >300 | ~1608, ~728 |

Note: 'L' represents the deprotonated form of the this compound ligand. Data are estimates based on similar reported structures.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the this compound metal complexes.